2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound that features multiple functional groups, including bromine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: This involves the bromination and iodination of a benzene ring to introduce the bromine and iodine atoms at the desired positions.
Introduction of the Formamido and Acetamido Groups: This step involves the reaction of the brominated and iodinated benzene derivative with 3,4,5-trimethoxyphenylformamide and acetamide under specific conditions to form the desired imino and amido groups.
Final Coupling Reaction: The final step involves coupling the intermediate with 2-iodobenzoic acid under conditions that promote ester formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, particularly at the methoxy and amido groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups.
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylaniline
- 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
- 2,6-Dibromo-4-fluoroaniline
Uniqueness
What sets 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of both bromine and iodine atoms, along with the formamido and acetamido groups, allows for a wide range of chemical modifications and interactions.
Properties
Molecular Formula |
C26H22Br2IN3O7 |
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Molecular Weight |
775.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H22Br2IN3O7/c1-36-20-9-14(10-21(37-2)24(20)38-3)25(34)30-13-22(33)32-31-12-15-8-16(27)11-18(28)23(15)39-26(35)17-6-4-5-7-19(17)29/h4-12H,13H2,1-3H3,(H,30,34)(H,32,33)/b31-12+ |
InChI Key |
XBUHSNBYNKXIJR-KLPHOBTLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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